molecular formula C20H22ClN3O3S B4643633 1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE

1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE

Cat. No.: B4643633
M. Wt: 419.9 g/mol
InChI Key: PNGIGRVJIORNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.

    Formation of the Pyrrolidinone Moiety: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, often using a suitable amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

    DNA Interaction: Binding to DNA and affecting gene expression and replication.

Comparison with Similar Compounds

1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the aromatic ring or the piperazine ring.

    N-arylpiperazine Derivatives: Compounds with similar piperazine and aromatic ring structures but different functional groups.

    Sulfonyl-Substituted Piperazines: Compounds with sulfonyl groups attached to the piperazine ring, exhibiting similar chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c21-16-3-1-4-18(15-16)22-11-13-23(14-12-22)28(26,27)19-8-6-17(7-9-19)24-10-2-5-20(24)25/h1,3-4,6-9,15H,2,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGIGRVJIORNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE
Reactant of Route 2
Reactant of Route 2
1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE
Reactant of Route 3
Reactant of Route 3
1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE
Reactant of Route 4
Reactant of Route 4
1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE
Reactant of Route 5
Reactant of Route 5
1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE
Reactant of Route 6
1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.